molecular formula C13H12N4O4 B6076054 2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B6076054
M. Wt: 288.26 g/mol
InChI Key: WJJXNLFZCBPLBN-NVNXTCNLSA-N
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Description

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-nitropyridin-2-ylhydrazine under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained after purification through recrystallization. The reaction conditions are mild, and the yield is generally high.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: The major products are typically the corresponding nitro derivatives.

    Reduction: The major products are the corresponding amine derivatives.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The hydrazinylidene moiety allows it to act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitropyridine groups, along with the hydrazinylidene linkage, makes it a versatile compound with a wide range of applications.

Properties

IUPAC Name

2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-21-11-6-2-4-9(12(11)18)8-15-16-13-10(17(19)20)5-3-7-14-13/h2-8,18H,1H3,(H,14,16)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXNLFZCBPLBN-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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